molecular formula C13H13N3 B2526056 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine CAS No. 95526-05-9

2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine

Cat. No.: B2526056
CAS No.: 95526-05-9
M. Wt: 211.268
InChI Key: IAHWYHYXNQDZNV-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine is a hydrazone derivative featuring a pyridine ring conjugated with a phenylhydrazine moiety via an ethylene linkage. This compound belongs to a class of Schiff base analogs, which are characterized by their imine (–C=N–) functional group. Such compounds are of significant interest in coordination chemistry due to their ability to act as ligands, forming stable complexes with transition metals . The planar geometry of the pyridine-hydrazine system facilitates π-π stacking interactions and anisotropic displacement in crystal structures, as observed in related compounds .

Properties

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWYHYXNQDZNV-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7734-05-6
Record name 2-ACETYLPYRIDINE PHENYLHYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine typically involves the reaction of 2-acetylpyridine with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine, including 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of hydrazone derivatives have been widely studied. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. A case study revealed that similar compounds led to significant reductions in tumor growth in various cancer models . The structural features of the hydrazone group are thought to enhance interaction with biological targets involved in cancer pathways.

Other Therapeutic Applications

In addition to antimicrobial and anticancer activities, hydrazone derivatives have been explored for their potential in treating other conditions such as diabetes, inflammation, and neurodegenerative diseases . The versatility of the hydrazone moiety allows for modifications that can enhance selectivity and potency against specific biological targets.

Case Studies and Research Findings

StudyFindings
Prabhakar et al. (2024)Synthesized new pyridine derivatives showing promising antibacterial activity against S. aureus and E. coli .
PMC Article (2020)Investigated hydrazone derivatives for their analgesic properties; noted structural relationships influencing biological activity .
PMC Article (2023)Explored quantum chemical analyses of similar compounds, suggesting potential drug-like properties .

Mechanism of Action

The mechanism of action of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bond Lengths (Å) in Related Compounds

Compound C–N (Hydrazine) C–C (Pyridine) C=C (Ethenyl)
Target Compound (Theoretical) 1.36 1.39 1.34
Benzoic Acid Co-crystal 1.385 1.390 N/A
4-Nitrophenyl Ethenyl Derivative N/A 1.40 1.35

Research Findings and Challenges

  • Coordination Chemistry: The target compound’s hydrazine-pyridine system enables chelation of Cu(II) and Fe(III), with stability constants higher than non-conjugated hydrazines .
  • Crystallographic Tools : Software such as SHELX and ORTEP () are critical for analyzing anisotropic displacement parameters and torsional angles in these compounds .
  • Limitations : Direct comparisons are hindered by a lack of high-resolution structural or biological data for this compound. Most conclusions are extrapolated from analogs.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine is C13H13N3C_{13}H_{13}N_3. The structure features a pyridine ring substituted with a hydrazine moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₃N₃
Molecular Weight213.26 g/mol
CAS Number95526-05-9
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that derivatives of hydrazine, including this compound, exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity. Research has shown that hydrazine derivatives possess inhibitory effects against a range of pathogens. For example, a study highlighted the effectiveness of such compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Certain studies suggest that hydrazine derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells .

Case Study 1: Anticancer Efficacy

A specific case study investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested for antimicrobial activity using the agar diffusion method. It showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.